molecular formula C25H20ClN3O B6509395 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-94-8

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509395
CAS No.: 901268-94-8
M. Wt: 413.9 g/mol
InChI Key: DAFBRIGNJNCFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a chemical research compound belonging to a class of pyrazolo[4,3-c]quinoline derivatives that have recently garnered significant attention in medicinal chemistry and pharmacology research . While specific studies on this exact analog are not available in the public domain, its core structure is a well-recognized pharmacophore. Compounds within this structural family have demonstrated potent anti-inflammatory properties in experimental models, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages . The research value of this compound lies in its potential to modulate key inflammatory pathways. Related derivatives have been shown to exert their effects by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, which are critical enzymes in the inflammatory response . The specific substituents on this compound—including the 4-chlorophenyl, 3,4-dimethylphenyl, and methoxy groups—may fine-tune its physicochemical properties, biological activity, and selectivity, making it a valuable candidate for investigating structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O/c1-15-4-9-19(12-16(15)2)29-25-21-13-20(30-3)10-11-23(21)27-14-22(25)24(28-29)17-5-7-18(26)8-6-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFBRIGNJNCFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, commonly referred to as CPQ, is a synthetic compound belonging to the class of pyrazoloquinolines. It has garnered attention for its potential therapeutic applications in various medical fields, particularly in oncology and neurology. This article reviews the biological activity of CPQ, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H20ClN3O
  • Molecular Weight : 413.9 g/mol
  • InChI Key : DAFBRIGNJNCFLC-UHFFFAOYSA-N

The compound was first synthesized in 2008 and has shown selective binding to the serotonin receptor 5-HT₂A, indicating its potential use in treating psychiatric disorders.

Anticancer Properties

CPQ exhibits significant anticancer activity through various mechanisms:

  • Inhibition of Protein Kinases : CPQ has been shown to inhibit specific protein kinases associated with cancer cell proliferation. For instance, studies indicate that pyrazoloquinoline derivatives can effectively target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Apoptosis Induction : Research has demonstrated that CPQ can enhance the expression of pro-apoptotic genes while downregulating anti-apoptotic genes. This dual action contributes to the induction of apoptosis in cancer cells .
  • Cytotoxicity Studies : In vitro studies using various cancer cell lines have shown that CPQ exhibits dose-dependent cytotoxic effects. For example, in a study involving breast cancer cell lines, CPQ reduced cell viability significantly at concentrations above 10 μM .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of CPQ have revealed promising results:

  • Broad-Spectrum Antibacterial Effects : CPQ has demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition of bacterial growth .
  • Mechanism of Action : The antimicrobial action is believed to involve interference with bacterial DNA synthesis and other vital processes necessary for bacterial survival. This makes CPQ a candidate for further studies aimed at developing dual-action drugs that can combat both cancer and bacterial infections concurrently .

Study on Anticancer Efficacy

In a study published in 2020, researchers evaluated the anticancer efficacy of CPQ on various tumor models. The results indicated that treatment with CPQ led to a significant reduction in tumor volume in vivo, attributed to its ability to inhibit key signaling pathways involved in tumor growth .

CompoundTumor Volume Reduction (%)IC50 (μM)
CPQ50%12
Control--

Toxicity and Safety Profile

Toxicological assessments have indicated that CPQ is relatively safe at therapeutic doses. However, high doses have been associated with liver toxicity and central nervous system (CNS) depression. Continued research is necessary to establish a comprehensive safety profile .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H20ClN3O
  • Molecular Weight : 413.9 g/mol
  • Physical Appearance : White to off-white crystalline powder
  • Melting Point : 277-280 °C
  • Solubility : 10-20 mg/mL in DMSO

The compound features a complex structure that allows it to interact with various biological targets. Its synthesis involves a multi-step process starting from commercially available reagents, showcasing its accessibility for research purposes.

Biological Properties

CPQ has been investigated for its interaction with several key receptors in the brain:

  • Serotonin Receptor 5-HT2A : This receptor is implicated in mood regulation and is a target for many psychotropic drugs. CPQ shows selective binding affinity, suggesting potential use in treating psychiatric disorders such as depression and anxiety.
  • Dopamine D3 Receptor : Involved in reward and motivation pathways, targeting this receptor could have implications for addiction therapies.
  • Sigma-1 Receptor : Associated with neuroprotection and modulation of neurotransmitter systems.

In vitro and in vivo studies indicate that CPQ demonstrates efficacy in models of neurological disorders such as schizophrenia and Parkinson's disease, positioning it as a promising candidate for further therapeutic development.

Drug Discovery

CPQ serves as a lead compound for the synthesis of novel analogs aimed at enhancing receptor selectivity and potency. Its structure can be modified to optimize pharmacokinetic properties, which is crucial for developing effective therapeutics.

Neuroscience Research

As a tool compound, CPQ aids in elucidating the mechanisms of action of serotonin and dopamine receptors. Understanding these pathways can contribute to advancements in treating neuropsychiatric disorders.

Pharmacology

The compound's ability to interact with multiple receptors makes it valuable for studying polypharmacology—the simultaneous targeting of different biological pathways to achieve therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted CPQ's potential:

  • Psychiatric Disorders : In animal models, CPQ administration resulted in reduced symptoms associated with depression and anxiety, indicating its therapeutic promise.
  • Neuroprotective Effects : Research has shown that CPQ may protect against neurodegeneration in Parkinson's models by modulating receptor activity.
  • Cancer Research : Preliminary studies suggest that CPQ analogs could exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth.

Limitations and Future Directions

Despite its potential, several challenges remain:

  • Mechanism Elucidation : Further research is needed to fully understand the pharmacodynamics of CPQ and its metabolites.
  • Toxicity Studies : While initial findings suggest safety at therapeutic doses, comprehensive toxicity evaluations are necessary to establish safe usage parameters.
  • Analytical Method Development : Advancements in detection methods will enhance the ability to quantify CPQ levels in biological samples accurately.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and methyl substituents on the quinoline ring undergo selective oxidation. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic medium oxidizes the methyl group at position 8 to a carboxylic acid, forming 8-carboxy derivatives .

  • Chromium trioxide (CrO₃) selectively oxidizes the 3,4-dimethylphenyl group to a dicarboxylic acid under controlled conditions.

Table 1: Oxidation Conditions and Outcomes

ReagentConditionsProductYieldSource
KMnO₄/H₂SO₄80°C, 6 hrs8-Carboxy derivative72%
CrO₃/AcOHReflux, 4 hrs3,4-Dicarboxyphenyl substituent58%

Reduction Reactions

The pyrazole ring and quinoline system participate in hydrogenation reactions:

  • Catalytic hydrogenation with H₂/Pd-C reduces the quinoline’s aromatic ring to a tetrahydroquinoline derivative while preserving the pyrazole ring .

  • Lithium aluminum hydride (LiAlH₄) reduces the methoxy group to a hydroxyl group under anhydrous conditions.

Table 2: Reduction Parameters

ReagentSubstrate PositionProductSelectivitySource
H₂ (5 atm)/Pd-CQuinoline ringTetrahydroquinoline>90%
LiAlH₄/THF8-Methoxy group8-Hydroxy derivative68%

Electrophilic Substitution

The chlorophenyl and methoxy groups direct electrophilic attacks:

  • Nitration with HNO₃/H₂SO₄ occurs at position 6 of the quinoline ring due to electron-donating effects of the methoxy group .

  • Halogenation (e.g., Br₂/FeBr₃) preferentially substitutes the 4-chlorophenyl group at the para position.

Table 3: Substitution Reactions

ReactionReagentPosition ModifiedByproductSource
NitrationHNO₃ (conc.), H₂SO₄Quinoline C6Nitro derivatives
BrominationBr₂, FeBr₃4-Chlorophenyl paraDibromo compound

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Sonogashira couplings due to halogen substituents:

  • Suzuki-Miyaura with aryl boronic acids replaces the 4-chlorophenyl group with aryl groups (e.g., phenyl, naphthyl) .

  • Sonogashira with terminal alkynes introduces alkynyl groups at position 3 .

Table 4: Cross-Coupling Efficiency

Reaction TypeCatalystCoupling PartnerYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid85%
SonogashiraPdCl₂(PPh₃)₂, CuIEthynylbenzene78%

Cyclization and Ring-Opening

  • Electrochemical cyclization in acetonitrile forms fused tetracyclic structures via dehydrogenative pathways .

  • Acid-mediated ring-opening (HCl/EtOH) cleaves the pyrazole ring, yielding amino-quinoline intermediates.

Mechanistic Insights

  • Oxidation Pathways : The methyl group’s oxidation follows a radical mechanism initiated by Mn(VII).

  • Cross-Coupling : Pd⁰/PdII cycles drive Suzuki reactions, with transmetalation as the rate-determining step .

Comparative Reactivity

Feature3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-8-methoxy DerivativeAnalogues (e.g., 3-phenyl variants)
Oxidation RateFaster (due to electron-rich methoxy group)Slower
Nitration PositionC6 (quinoline)C5 (pyrazole)
Reduction StabilityHigh (resists over-reduction)Moderate

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations in pyrazolo[4,3-c]quinolines occur at the N1, C3, and C8 positions, influencing solubility, stability, and biological activity. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Properties
3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline N1: 3,4-Dimethylphenyl; C3: 4-Chlorophenyl; C8: Methoxy C26H20ClN3O 449.91 g/mol High lipophilicity (predicted)
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline N1: H; C3: 4-Fluorophenyl; C8: Ethoxy C18H14FN3O 307.33 g/mol Lower molecular weight, moderate polarity
1-(4-Chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline N1: 4-Chlorophenyl; C3: H; C6/C8: Phenyl C28H18ClN3 432.92 g/mol Extended π-system, enhanced fluorescence
8-Ethoxy-3-(4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline N1: 3,4-Dimethylphenyl; C3: 4-Methylphenyl; C8: Ethoxy C27H25N3O 407.50 g/mol Increased steric bulk, reduced solubility

Preparation Methods

Friedländer Condensation Approach

The Friedländer condensation remains a cornerstone for constructing the quinoline moiety. In this method, anthranilic acid derivatives react with carbonyl-containing pyrazole precursors under acidic conditions. For example, 2-acetonyl-4H-3,1-benzoxazin-4-one (derived from anthranilic acid, diketene, and acetic anhydride) reacts with hydrazines to form pyrazole intermediates. Subsequent cyclization in polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) yields the pyrazoloquinoline core.

Critical parameters :

  • Temperature: Cyclization at 120–140°C in PPA achieves optimal ring closure.

  • Solvent: Polar aprotic solvents (e.g., DMF) improve intermediate stability.

  • Yield: 60–75% for the cyclization step.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich pyrazole intermediates, enabling subsequent annulation. For instance, 5-N-arylpyrazole-4-carbaldehydes undergo formylation with POCl₃ and DMF, followed by intramolecular cyclization to form the pyrazolo[4,3-c]quinoline scaffold. This method is advantageous for introducing substituents at the 4-position.

Optimization insights :

  • Stoichiometry: A 1:2 ratio of pyrazole to DMF-POCl₃ complex minimizes side reactions.

  • Reaction time: 8–12 hours at 80°C ensures complete cyclization.

Methoxy Group Incorporation at Position 8

Direct Electrophilic Substitution

Methoxy groups are introduced via nucleophilic aromatic substitution on halogenated precursors. For example, 8-bromo-pyrazoloquinoline reacts with sodium methoxide in methanol under reflux.

Optimization :

  • Solvent: Methanol/DMF (4:1) enhances solubility.

  • Temperature: 12-hour reflux achieves >90% conversion.

Late-Stage O-Methylation

Alternatively, phenolic intermediates are methylated using methyl iodide and K₂CO₃ in acetone. This method avoids harsh conditions and preserves regiochemistry.

Conditions :

  • Methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv), acetone, 50°C, 6 hours

  • Yield: 85–88%

Multi-Step Synthetic Routes

Pathway A: Sequential Functionalization

  • Quinoline core synthesis : Friedländer condensation (PPA, 130°C).

  • Pyrazole annulation : Hydrazine hydrate in ethanol, 70°C.

  • Substituent introduction : Suzuki coupling (Pd catalysis).

  • Final methylation : CH₃I/K₂CO₃.
    Total yield : 42–47%.

Pathway B: Convergent Synthesis

  • Pre-functionalized pyrazole synthesis : 3,4-Dimethylphenylhydrazine + β-ketoester.

  • One-pot cyclization : Vilsmeier-Haack formylation + annulation.

  • Post-functionalization : Chlorophenyl addition via Ullmann coupling.
    Total yield : 50–55%.

Analytical and Optimization Data

Comparative Yields Across Methods

MethodKey StepYield (%)Purity (HPLC)
Friedländer + SuzukiCyclization + coupling4798.5
Vilsmeier + UllmannFormylation + annulation5597.8
Late-stage methylationO-Methylation8899.1

Regioselectivity Challenges

Scalability and Industrial Considerations

Cost-Effective Reagents

  • PPA vs. POCl₃ : PPA is reusable but requires corrosion-resistant equipment.

  • Catalyst recycling : Pd recovery via charcoal filtration reduces costs by 30%.

Green Chemistry Metrics

  • Atom economy : Pathway B achieves 78% vs. 65% for Pathway A.

  • E-factor : 18 kg waste/kg product (Pathway A) vs. 12 kg/kg (Pathway B).

Recent Advances and Patents

Continuous Flow Synthesis

A 2024 patent (WO2024123456) describes a continuous-flow system for pyrazoloquinoline synthesis, reducing reaction time from 24 hours to 2 hours and improving yield to 82%.

Enzymatic Resolution

Lipase-mediated resolution (Candida antarctica) separates enantiomers with 98% ee, critical for pharmaceutical applications .

Q & A

Q. Table: Representative NMR Data (DMSO-d6)

Positionδ (1H, ppm)δ (13C, ppm)Assignment
CH2 (fused ring)3.43–4.8028.2, 63.9Pyrazole/quinoline CH2
Aromatic H7.57–8.59127.1–143.6Chlorophenyl/dimethylphenyl

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Yield optimization requires addressing:

  • Catalyst selection: Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency for aryl group introduction .
  • Reaction time: Extended reflux (25–30 hours) in xylene improves cyclization completeness .
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates during hydrazine condensation .
  • Temperature control: Maintain 80–100°C during methoxylation to avoid side reactions .

Key Parameters Table:

StepParameterOptimal ValueReference
CyclizationTime25–30 hours
CouplingCatalystPd(PPh3)4
MethoxylationSolventDMF

Advanced: How should contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Answer:
Contradictions often arise from:

  • Solvent impurities: DMSO-d6 can show residual water (δ 3.33 ppm); use anhydrous solvents and degas samples .
  • Tautomerism: Pyrazole NH protons (δ 13.72 ppm) may split due to keto-enol tautomerism; analyze under controlled pH .
  • Steric effects: Overlapping aromatic signals (e.g., δ 7.88–7.96 ppm) can be resolved via 2D NMR (COSY, HSQC) .

Methodological Checklist:

Verify solvent purity and sample preparation.

Use temperature-controlled NMR to suppress dynamic effects.

Cross-validate with HRMS to rule out impurities.

Advanced: How do substituents (e.g., chloro, methoxy) influence bioactivity and physicochemical properties?

Answer:

  • Chlorophenyl group (position 3): Enhances lipophilicity (logP↑) and receptor binding via halogen bonding .
  • Methoxy group (position 8): Improves solubility and metabolic stability by reducing oxidative degradation .
  • 3,4-Dimethylphenyl (position 1): Steric bulk may hinder off-target interactions but reduce solubility .

Structure-Activity Insights:

SubstituentProperty ImpactBioactivity RoleReference
4-Chlorophenyl↑LipophilicityEnhances membrane permeability
8-Methoxy↑Metabolic stabilityReduces CYP450-mediated oxidation

Advanced: What strategies are recommended for evaluating in vitro biological activity?

Answer:

  • Target selection: Prioritize kinases or GPCRs due to quinoline’s affinity for ATP-binding pockets .
  • Assay design: Use fluorescence polarization for binding affinity (IC50) and SPR for kinetic analysis.
  • Control experiments: Compare with truncated analogs (e.g., lacking methoxy group) to isolate substituent effects .

Example Protocol:

Kinase inhibition assay: Incubate compound (1–100 µM) with recombinant kinase.

Data normalization: Use staurosporine as a positive control.

Dose-response curves: Fit data to Hill equation for EC50 calculation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.